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Compound of Interest

Compound Name: 2,5-Dichloro-p-xylene

Cat. No.: B072462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
dichloro-p-xylene, a halogenated aromatic hydrocarbon. The information presented herein is

intended to assist researchers and scientists in the identification, characterization, and quality

control of this compound in various scientific and drug development applications. This

document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties
2,5-Dichloro-p-xylene (C₈H₈Cl₂) is a derivative of p-xylene with two chlorine atoms substituted

on the benzene ring.[1] Its chemical structure and key physical properties are summarized

below.

IUPAC Name: 1,4-Dichloro-2,5-dimethylbenzene

CAS Number: 1124-05-6[1]

Molecular Formula: C₈H₈Cl₂[1]

Molecular Weight: 175.06 g/mol [2][3]

Appearance: White to almost white powder or crystal[1]
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Melting Point: 69-70 °C[2][3][4]

Boiling Point: 222 °C[2][3][4]

Spectroscopic Data
The following sections present the key spectroscopic data for 2,5-dichloro-p-xylene in a

tabulated format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 2,5-dichloro-p-xylene are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2,5-Dichloro-p-xylene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.28 Singlet 2H Aromatic (Ar-H)

~2.35 Singlet 6H Methyl (CH₃)

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2,5-Dichloro-p-xylene

Chemical Shift (δ) ppm Assignment

~135.5 Quaternary Aromatic (Ar-C-CH₃)

~132.8 Aromatic (Ar-CH)

~131.7 Quaternary Aromatic (Ar-C-Cl)

~19.0 Methyl (CH₃)

Solvent: CDCl₃
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 2,5-dichloro-p-xylene are listed below.

Table 3: IR Spectroscopic Data for 2,5-Dichloro-p-xylene

Wavenumber (cm⁻¹) Intensity Assignment

~2920 - 3000 Medium C-H stretch (aromatic & alkyl)

~1470 - 1490 Strong C=C stretch (aromatic ring)

~1030 - 1050 Strong C-Cl stretch

~870 - 890 Strong C-H bend (aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2,5-Dichloro-p-xylene (Electron Ionization)

m/z Relative Intensity Assignment

174 High [M]⁺ (Molecular ion with ³⁵Cl₂)

176 Medium
[M+2]⁺ (Isotope peak with one

³⁵Cl and one ³⁷Cl)

178 Low
[M+4]⁺ (Isotope peak with

³⁷Cl₂)

139 High
[M-Cl]⁺ (Loss of a chlorine

atom)

103 Medium
[M-2Cl-H]⁺ (Loss of two

chlorine atoms and H)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols may need to be adapted based on the specific

instrumentation and sample characteristics.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,5-dichloro-p-xylene for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm

NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

Spectrometer: A 300 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Number of Scans: 1024 or more scans, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for

¹H NMR; δ = 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum.

Perform peak picking to identify the chemical shifts.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a small amount of the solid 2,5-dichloro-p-xylene sample onto the center of the ATR

crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Background Scan: Perform a background scan of the empty, clean ATR crystal.
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Sample Scan:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the absorption bands.

Mass Spectrometry (Electron Ionization - Direct Inlet
Probe)
Sample Preparation:

Load a small amount of the solid 2,5-dichloro-p-xylene sample into a clean capillary tube or

sample cup for the direct inlet probe.

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source

and a direct inlet probe.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 50-500.

Inlet Method: Direct Inlet Probe. The probe is heated to volatilize the sample directly into the

ion source.

Data Processing:
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The mass spectrum is generated by the instrument's data system.

Identify the molecular ion peak and major fragment ions.

Analyze the isotopic pattern of chlorine-containing ions.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

molecular structure of 2,5-dichloro-p-xylene with key NMR assignments.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2,5-dichloro-p-xylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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